"5-Ethyl-2-methylthiazole-4-carboxylic acid" basic properties
"5-Ethyl-2-methylthiazole-4-carboxylic acid" basic properties
An In-depth Technical Guide to 5-Ethyl-2-methylthiazole-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
Authored by: A Senior Application Scientist
Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide provides a comprehensive technical overview of 5-Ethyl-2-methylthiazole-4-carboxylic acid, a member of this important class of heterocyclic compounds. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from closely related analogs to project its physicochemical properties, propose robust synthetic routes, and discuss its potential applications in drug discovery, particularly in the realms of antimicrobial and anticancer research. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic promise of novel thiazole derivatives.
Introduction: The Significance of the Thiazole Moiety
The 1,3-thiazole ring is a privileged heterocyclic system that is a key structural component in numerous pharmaceuticals and biologically significant molecules.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile scaffold for the design of therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antihypertensive, and antiviral effects.[1][2]
The compound, 5-Ethyl-2-methylthiazole-4-carboxylic acid, features a decorated thiazole core with substituents that are expected to modulate its biological and chemical characteristics. The carboxylic acid at the 4-position provides a crucial handle for forming amides, esters, and other derivatives, allowing for extensive structure-activity relationship (SAR) studies. The ethyl group at the 5-position and the methyl group at the 2-position are likely to influence the molecule's lipophilicity and interaction with biological targets.
Physicochemical Properties: An Analog-Based Prediction
| Property | Predicted Value / Characteristic | Basis for Prediction from Analogs |
| Molecular Formula | C₇H₉NO₂S | Based on the chemical structure. |
| Molecular Weight | 171.22 g/mol | Calculated from the molecular formula.[3][4] |
| Appearance | White to off-white or brownish crystalline powder | Analogs like Ethyl 2-methylthiazole-4-carboxylate are described as brownish-orange crystalline powders.[3] |
| Melting Point | Expected to be a solid with a distinct melting point, likely above 100 °C | Related thiazole carboxylic acids are solids. For example, 2-Amino-4-thiazoleacetic acid has a decomposition melting point of 130 °C. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO | The carboxylic acid group enhances water solubility compared to its ester, but the overall heterocyclic structure suggests better solubility in organic solvents.[5] |
| pKa | Estimated to be in the range of 3-4 for the carboxylic acid | Typical range for carboxylic acids. |
Synthesis and Chemical Reactivity
A plausible synthetic route for 5-Ethyl-2-methylthiazole-4-carboxylic acid can be extrapolated from established methods for analogous thiazole-4-carboxylates. A common and efficient method is the Hantzsch thiazole synthesis.
Proposed Synthetic Pathway
A likely synthetic approach would involve the reaction of a thioamide (in this case, thioacetamide) with an α-haloketone derivative of ethyl 3-oxopentanoate. Subsequent hydrolysis of the resulting ester would yield the target carboxylic acid.
Step-by-step Protocol:
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Synthesis of Ethyl 2-chloro-3-oxopentanoate: Ethyl 3-oxopentanoate is reacted with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) to yield the α-chloro-β-keto ester.
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Hantzsch Thiazole Synthesis: The resulting ethyl 2-chloro-3-oxopentanoate is then reacted with thioacetamide in a suitable solvent like ethanol. The reaction proceeds via a cyclocondensation mechanism to form ethyl 5-ethyl-2-methylthiazole-4-carboxylate.
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Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification with a mineral acid like HCl to precipitate the final product, 5-Ethyl-2-methylthiazole-4-carboxylic acid.[6]
Caption: Proposed synthesis of 5-Ethyl-2-methylthiazole-4-carboxylic acid.
Chemical Reactivity
The chemical reactivity of 5-Ethyl-2-methylthiazole-4-carboxylic acid is dictated by its functional groups:
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Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to an alcohol. This provides a versatile handle for creating a library of derivatives for biological screening.[7]
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Thiazole Ring: The thiazole ring is generally stable but can participate in electrophilic substitution reactions, although the electron-withdrawing nature of the carboxylate may deactivate the ring to some extent. The nitrogen atom is weakly basic.
Potential Biological and Therapeutic Applications
The thiazole nucleus is a well-established pharmacophore. Based on the activities of structurally similar molecules, 5-Ethyl-2-methylthiazole-4-carboxylic acid and its derivatives hold promise in several therapeutic areas.
Antimicrobial Activity
Thiazole derivatives are known for their potent antimicrobial properties.[7] Research on compounds like ethyl 2-amino-5-methylthiazole-4-carboxylate has shown significant activity against various pathogens.[7] The presence of the thiazole ring is crucial for this activity, and derivatives of our target molecule could be synthesized and screened for antibacterial and antifungal efficacy. Studies have shown that certain thiazole derivatives exhibit notable bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[2]
Anticancer Potential
Numerous thiazole-containing compounds have been investigated as anticancer agents.[7] Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antileukemic activity.[1] The mechanism of action often involves the inhibition of specific kinases or other enzymes crucial for cancer cell proliferation. The structural features of 5-Ethyl-2-methylthiazole-4-carboxylic acid make it a promising scaffold for the development of novel antineoplastic agents.
Caption: Potential therapeutic applications of the target molecule.
Anti-inflammatory Properties
Thiazole derivatives have also been explored for their anti-inflammatory effects.[8] The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX). Given the prevalence of this activity within the thiazole class, it is plausible that derivatives of 5-Ethyl-2-methylthiazole-4-carboxylic acid could be developed as novel anti-inflammatory drugs.
Conclusion
5-Ethyl-2-methylthiazole-4-carboxylic acid represents a promising, yet underexplored, scaffold in medicinal chemistry. While direct experimental data is sparse, a comprehensive analysis of related compounds allows for the confident prediction of its properties and potential. The synthetic accessibility and the proven therapeutic relevance of the thiazole core make this molecule and its future derivatives highly attractive for further investigation in the pursuit of novel antimicrobial, anticancer, and anti-inflammatory agents. This guide serves as a foundational resource to stimulate and direct future research into this promising area of drug discovery.
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